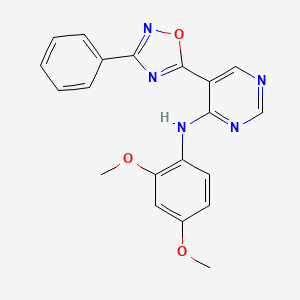![molecular formula C20H17FN4O2S B2756355 2-(4-fluorobenzamido)-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941967-95-9](/img/structure/B2756355.png)
2-(4-fluorobenzamido)-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial and Antituberculosis Activity
A study by Jeankumar et al. (2013) explored the design and synthesis of Mycobacterium tuberculosis GyrB inhibitors, including a compound structurally related to 2-(4-fluorobenzamido)-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide. This compound demonstrated promising activity against Mycobacterium smegmatis GyrB, Mycobacterium tuberculosis DNA gyrase, and exhibited antituberculosis activity, indicating its potential in treating tuberculosis infections (Jeankumar et al., 2013).
Anticancer Activity
Research by Hammam et al. (2005) involved the synthesis of fluoro-substituted benzo[b]pyran derivatives, closely related to the compound . These derivatives showed significant anticancer activity against lung, breast, and CNS cancer cell lines, suggesting potential applications in cancer therapy (Hammam et al., 2005).
Antibacterial Activity
A study by Asahina et al. (2008) on pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives, which share a structural resemblance with the compound , demonstrated potent in vitro antibacterial activity against quinolone-resistant Gram-positive clinical isolates. This suggests potential use of similar compounds in antibacterial therapies (Asahina et al., 2008).
Antiviral Drug Discovery
De Clercq (2009) reviewed antiviral drug discovery, highlighting the significance of compounds structurally related to the one . The review discussed the potential of such compounds in developing new treatments for viral infections, including dengue fever and HIV (De Clercq, 2009).
Molecular Structure Analysis
Saeed et al. (2010) conducted a study on a compound with a similar structure, focusing on its crystal X-ray diffraction structure and vibrational properties. This research provides insights into the molecular structure, which is crucial for understanding the compound's interactions and potential applications in various fields (Saeed et al., 2010).
Antimicrobial and Antitumor Studies
Xun-Zhong et al. (2020) investigated Zinc(II) complexes with pyridine thiazole derivatives, similar to the compound . Their studies revealed that these complexes exhibit significant antimicrobial and antitumor activities, suggesting their potential in developing new therapeutic agents (Xun-Zhong et al., 2020).
Mecanismo De Acción
Target of Action
Thiazole compounds, in general, have been shown to exhibit protective effects against diabetes mellitus (dm) .
Mode of Action
It has been suggested that thiazole derivatives can ameliorate hyperglycemia, insulin sensitivity, lipid profile, and inflammatory and oxidative stress markers .
Biochemical Pathways
The compound appears to influence several biochemical pathways related to glucose metabolism, lipid metabolism, and inflammation. It has been shown to reverse increased levels of serum glucose, insulin, and Homeostatic Model Assessment for Insulin Resistance (HOMA-IR), as well as lipid and pro-inflammatory cytokines . It also seems to attenuate oxidative stress markers by increasing levels of glutathione (GSH), catalase (CAT), superoxide dismutase (SOD), and lowering the level of malondialdehyde (MDA) .
Pharmacokinetics
The compound’s effects on hyperglycemia, insulin sensitivity, and lipid profile were observed after administration for 4 weeks , suggesting it may have favorable pharmacokinetic properties.
Result of Action
The compound appears to have multiple effects at the molecular and cellular levels. It has been shown to reverse increased levels of several biochemical markers, suggesting it may improve insulin sensitivity and lipid profile . It also appears to protect against hepatic and renal injury, as indicated by the restoration of the levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), blood urea nitrogen (BUN), creatinine (CRE), and uric acid .
Action Environment
It’s worth noting that the compound was administered in an animal model of type 2 diabetes mellitus (t2dm), which was induced using streptozotocin . This suggests that the compound’s action may be influenced by the metabolic and physiological environment associated with this disease model.
Propiedades
IUPAC Name |
2-[(4-fluorobenzoyl)amino]-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2S/c21-13-6-4-12(5-7-13)18(26)25-20-24-17-15(8-9-16(17)28-20)19(27)23-11-14-3-1-2-10-22-14/h1-7,10,15H,8-9,11H2,(H,23,27)(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVHRPSJKZLXSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)NCC3=CC=CC=N3)N=C(S2)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,5-difluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2756273.png)
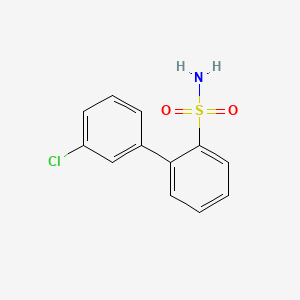
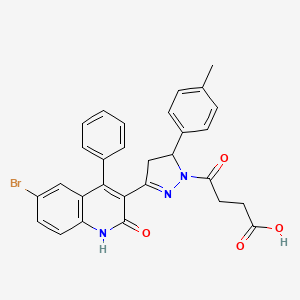

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide](/img/structure/B2756279.png)
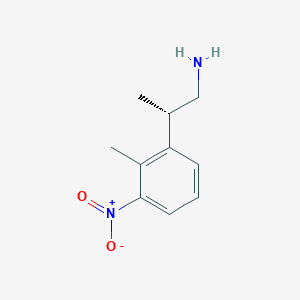

![N-(4-methoxyphenyl)-2-({1-[2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B2756283.png)
![6-Benzyl-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2756284.png)
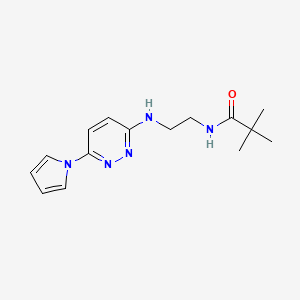
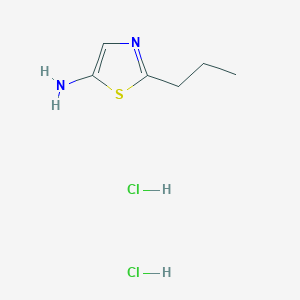
![5-Fluoro-4-[4-(5-methyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2756291.png)
